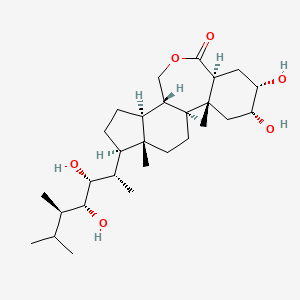

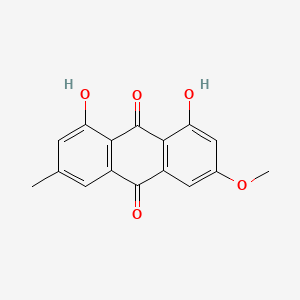

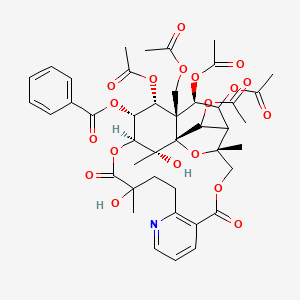

Brassinolide is a plant hormone and the most biologically active brassinosteroid. It was first isolated from rapeseed (Brassica napus) pollen and has been shown to promote stem elongation and cell division. The production of brassinolide begins with a closely related sterol called campesterol, which is found in the cell membrane[“]. It has been found to have a significant role in reducing chilling injury, physiological characteristics, and antioxidant capacity in sweet cherries during cold storage[

“].

Brassinolide is to modulate developmental processes and play a pivotal role in stress management.Its biosynthesis occurs through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway triggered by activation of the DWF4 gene[“].

Brassinolide is recognized at the cell surface by the receptor kinases, BRI1 and BAK1, which relay signals to the nucleus through a phosphorylation cascade. This involves the phosphorylation of BSU1 protein and proteasomal degradation of BIN2 proteins. The inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes[“].

In the whole cascade of signal recognition, transduction, and regulation of target genes, brassinolide crosstalks with other phytohormones that play significant roles[“]. This hormone functions especially as master switches in triggering the metabolic response to noxious environmental conditions[“].

">

What is Brassinolide?

Brassinolide is a plant hormone and the most biologically active brassinosteroid. It was first isolated from rapeseed (Brassica napus)...